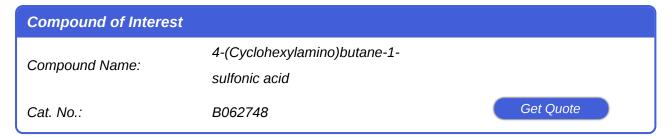


Application Notes and Protocols for Using CABS Buffer in Protein Crystallization Screening

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-cyclohexyl-3-aminopropanesulfonic acid (CABS) buffer in protein crystallization screening. CABS is a zwitterionic buffer with a pKa of 10.7, making it an effective buffering agent in the high pH range of 10.0 to 11.4. Its desirable characteristics, including high solubility, low toxicity, and chemical stability, make it a valuable component in the quest for protein crystals.

Key Properties of CABS Buffer

A thorough understanding of the physicochemical properties of CABS is crucial for its effective application in protein crystallization.



| Property | Value | Reference |
|---------------------|--|-----------|
| Chemical Name | N-cyclohexyl-3- aminopropanesulfonic acid | N/A |
| CAS Number | 161308-34-5 | N/A |
| Molecular Formula | C10H21NO3S | N/A |
| Molecular Weight | 235.34 g/mol | N/A |
| pKa (25 °C) | 10.7 | N/A |
| Effective pH Range | 10.0 - 11.4 | N/A |
| Appearance | White crystalline powder | N/A |
| Solubility in Water | High | [1] |

Advantages of CABS Buffer in Protein Crystallization

The unique properties of CABS offer several advantages in the context of protein crystallization:

- High pH Buffering: CABS is particularly useful for proteins that are more stable and soluble at alkaline pH, a chemical space that is less explored by more common buffers.
- Zwitterionic Nature: Its zwitterionic character at physiological pH can minimize interactions with protein surfaces, potentially leading to better-ordered crystals.
- Low Toxicity: CABS is considered to have low toxicity, which is beneficial for maintaining the integrity of sensitive biological macromolecules.[2]
- High Solubility: Its high solubility in aqueous solutions allows for the preparation of concentrated stock solutions, providing flexibility in designing crystallization screens.[1]
- Chemical Stability: CABS is a stable molecule, ensuring reproducibility of crystallization conditions over time.[2]



Application: Screening for High pH Crystallization Conditions

CABS buffer is an excellent candidate for inclusion in sparse matrix or grid-based crystallization screens to explore high pH conditions. Proteins with high isoelectric points (pI) are often more soluble and amenable to crystallization at pH values above their pI.

Protocol: Preparation of a 1 M CABS Stock Solution (pH 10.7)

This protocol describes the preparation of a 1 M stock solution of CABS buffer at its pKa, which can then be used for the preparation of crystallization screening solutions.

Materials:

- CABS (N-cyclohexyl-3-aminopropanesulfonic acid) powder (MW: 235.34 g/mol)
- High-purity water (e.g., Milli-Q or equivalent)
- Sodium hydroxide (NaOH) solution (e.g., 10 M)
- Hydrochloric acid (HCl) solution (e.g., 1 M)
- Calibrated pH meter
- · Stir plate and stir bar
- Volumetric flask (e.g., 100 mL)
- Sterile filter (0.22 μm)
- Sterile storage bottle

Procedure:

• Weigh CABS powder: Weigh out 23.53 g of CABS powder for a 100 mL of 1 M solution.



- Dissolve in water: Add the CABS powder to a beaker containing approximately 80 mL of high-purity water.
- Stir to dissolve: Place the beaker on a stir plate and add a stir bar. Stir until the CABS powder is completely dissolved.
- Adjust pH:
 - Place the pH electrode in the solution and monitor the pH.
 - Slowly add the 10 M NaOH solution dropwise while stirring to raise the pH.
 - If the pH overshoots the target of 10.7, use 1 M HCl to adjust it back down.
 - Allow the solution to equilibrate before taking a final pH reading.
- Bring to final volume: Once the pH is stable at 10.7, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Add high-purity water to the 100 mL mark.
- Sterile filter: Filter the solution through a 0.22 µm sterile filter into a sterile storage bottle.
- Storage: Store the 1 M CABS buffer stock solution at 4°C.

Experimental Protocol: High-Throughput Protein Crystallization Screening with CABS Buffer

This protocol outlines a general workflow for incorporating CABS buffer into a high-throughput protein crystallization screening experiment using a sitting drop vapor diffusion format.

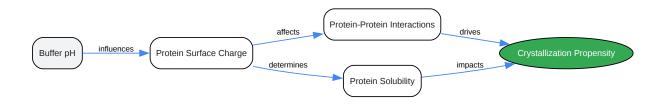
Materials:

- Purified protein sample (at a suitable concentration, e.g., 5-10 mg/mL in a low-ionic-strength buffer)
- Crystallization screening plates (e.g., 96-well sitting drop plates)



- Crystallization screen solutions (commercial or custom-made) including conditions with 100 mM CABS buffer at various pH values within its buffering range (e.g., pH 10.0, 10.5, 11.0).
- Automated liquid handling robot (optional, for high-throughput setup)
- Sealing tape or coverslips
- Microscope for crystal visualization

Workflow:



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